molecular formula C29H19BrClN5 B8668903 3-(6-bromo-pyridin-2-yl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine

3-(6-bromo-pyridin-2-yl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B8668903
M. Wt: 552.8 g/mol
InChI Key: CHJCYZXHNKJYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362023B2

Procedure details

A solution of trityl chloride (8.5 g, 30.5 mmol) in DMF (80 mL) was added dropwise to the solution of 3-(6-bromo-pyridin-2-yl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (from Example 30 supra) (8.0 g, 25.7 mmol) and Et3N (12 mL, 83.2 mmol) in DMF (100 mL) at room temperature. The reaction mixture was stirred at room temperature for 2 hours then poured into water and extracted with ethyl acetate. The organic solution was dried with anhydrous Na2SO4. After filtration and concentration, the residue was purified by column chromatography (silica gel, petroleum ether:ethyl acetate, 20:1) to give 3-(6-bromo-pyridin-2-yl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine as a white powder. (Yield 3.8 g, 27%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:21][C:22]1[N:27]=[C:26]([C:28]2[C:36]3[C:31](=[N:32][C:33]([Cl:37])=[N:34][CH:35]=3)[NH:30][N:29]=2)[CH:25]=[CH:24][CH:23]=1.CCN(CC)CC.O>CN(C=O)C>[Br:21][C:22]1[N:27]=[C:26]([C:28]2[C:36]3[C:31](=[N:32][C:33]([Cl:37])=[N:34][CH:35]=3)[N:30]([C:1]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[N:29]=2)[CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C1=NNC2=NC(=NC=C21)Cl
Name
Quantity
12 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, petroleum ether:ethyl acetate, 20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C1=NN(C2=NC(=NC=C21)Cl)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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